Cas no 24330-89-0 (Coenzyme A, S-docosanoate)

Coenzyme A, S-docosanoate structure
Coenzyme A, S-docosanoate structure
Product Name:Coenzyme A, S-docosanoate
CAS No:24330-89-0
MF:C43H78N7O17P3S
MW:1090.10241365433
CID:913026
PubChem ID:168166
Update Time:2025-04-19

Coenzyme A, S-docosanoate Chemical and Physical Properties

Names and Identifiers

    • behenyl-coenzyme A
    • S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethy
    • Docosanoyl-coenzyme A
    • Docosanoyl-CoA
    • Behenyl-CoA
    • Behenoyl-coenzyme A
    • Behenoyl-CoA
    • Docosanethioic acid, S-ester with coenzyme A (8CI)
    • Coenzyme A, S-docosanoate
    • behenoyl-Coenzyme A
    • Behenoyl-CoA
    • SCHEMBL188385
    • DTXSID60179069
    • C43-H78-N7-O17-P3-S
    • Behenyl-CoA; (Acyl-CoA); [M+H]+;
    • S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-oxidanyl-3-phosphonooxy-oxolan-2-yl]methoxy-oxidanyl-phosphoryl]oxy-oxidanyl-phosphoryl]oxy-3,3-dimethyl-2-oxidanyl-butanoyl]amino]propanoylamino]ethyl] docosanethioate
    • 3'-phosphoadenosine 5'-{3-[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-{[3-({2-[(docosanoyl)sulfanyl]ethyl}amino)-3-oxopropyl]amino}butyl] dihydrogen diphosphate}
    • Coenzyme A, behenyl-
    • Behenoyl-CoA; Docosanoyl-CoA
    • Docosanoyl-CoA
    • 24330-89-0
    • docosanoyl-coenzyme A
    • FFI
    • C43H78N7O17P3S
    • CHEBI:65088
    • Q27133642
    • LMFA07050289
    • Behenyl-coa
    • behenyl CoA
    • S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] docosanethioate
    • Inchi: 1S/C43H78N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(52)71-27-26-45-33(51)24-25-46-41(55)38(54)43(2,3)29-64-70(61,62)67-69(59,60)63-28-32-37(66-68(56,57)58)36(53)42(65-32)50-31-49-35-39(44)47-30-48-40(35)50/h30-32,36-38,42,53-54H,4-29H2,1-3H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58)/t32-,36-,37-,38+,42-/m1/s1
    • InChI Key: NDDZLVOCGALPLR-GNSUAQHMSA-N
    • SMILES: S(CCNC(CCNC([C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)OP(=O)(O)O)O)=O)=O)C(CCCCCCCCCCCCCCCCCCCCC)=O

Computed Properties

  • Exact Mass: 1089.43877621g/mol
  • Monoisotopic Mass: 1089.43877621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 9
  • Hydrogen Bond Acceptor Count: 22
  • Heavy Atom Count: 71
  • Rotatable Bond Count: 40
  • Complexity: 1730
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 389Ų
Recommended suppliers
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent